CID 57369370
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Overview
Description
CID 57369370 is a deuterated form of Oseltamivir Phosphate, an antiviral medication commonly known by its trade name, Tamiflu. Oseltamivir Phosphate is used to treat and prevent influenza A and B, which are types of the Orthomyxoviridae virus family . The deuterated form, this compound, contains deuterium atoms, which can enhance the stability and metabolic properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir Phosphate typically involves a multi-step process starting from (-)-shikimic acid. A ten-step scheme has been studied, which includes key steps such as acetylation, reduction, and cyclization . The main parameters of the synthesis were determined, and optimal conditions for the preparation of intermediate compounds were selected. The total yield of Oseltamivir Phosphate calculated based on (-)-shikimic acid was 27% .
Industrial Production Methods
Industrial production of Oseltamivir Phosphate involves similar synthetic routes but on a larger scale. The process includes the use of organic solvents and reagents such as methanol, ethanol, acetonitrile, and dichloromethane . The production process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 57369370 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, acetyl chloride for acetylation, and sodium borohydride for reduction . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound .
Scientific Research Applications
CID 57369370 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and metabolic properties of deuterated compounds.
Biology: Used in biological studies to understand the interaction of antiviral drugs with viral proteins.
Medicine: Used in clinical research to evaluate the efficacy and safety of antiviral treatments for influenza.
Industry: Used in the pharmaceutical industry for the development and production of antiviral medications.
Mechanism of Action
CID 57369370 exerts its antiviral effects by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the influenza virus . This inhibition prevents the virus from budding from the host cell, thereby reducing viral replication and infectivity . The molecular targets involved include the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells .
Comparison with Similar Compounds
CID 57369370 can be compared with other antiviral neuraminidase inhibitors such as:
Zanamivir (Relenza): Another neuraminidase inhibitor used to treat influenza.
Laninamivir Octanoate (Inavir): A long-acting neuraminidase inhibitor.
Peramivir (Rapivab): An intravenous neuraminidase inhibitor used for the treatment of influenza.
This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C₁₆H₂₈D₃N₂O₈P |
---|---|
Molecular Weight |
413.42 |
Synonyms |
(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester Phosphate; Oseltamir-d3 Phosphate; Ro 64-0796/002-d3; Tamiflu-d3; _x000B_ |
Origin of Product |
United States |
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